molecular formula C27H27N3O2S B2928123 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922674-70-2

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2928123
CAS No.: 922674-70-2
M. Wt: 457.59
InChI Key: BDYHTFLTWIZXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . Unfortunately, the specific molecular structure analysis for “this compound” is not detailed in the available resources.

Scientific Research Applications

Antimicrobial Activities

  • A study explored the synthesis of novel triazole derivatives, including 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and tested their antimicrobial activities. Some compounds in this category were found to have good or moderate activities against various microorganisms (Bektaş et al., 2007).
  • Another study focused on the synthesis of new pyridine derivatives with antimicrobial activity, highlighting the potential of such compounds in combating bacterial and fungal infections (Patel et al., 2011).

Crystal Structure Analysis

  • Research on the crystal structure of similar compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the conformational properties of these molecules, which is crucial for understanding their interactions and functionalities (Faizi et al., 2016).

Anti-Inflammatory and Analgesic Properties

  • A study synthesized novel compounds derived from visnaginone and khellinone, including variations similar to the compound . These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating potential medicinal applications (Abu‐Hashem et al., 2020).

Psychopharmacology Research

  • Research into conformationally constrained butyrophenones, including compounds structurally related to this compound, has contributed to the development of potential atypical antipsychotic drugs. These studies focus on the affinity for dopamine and serotonin receptors (Raviña et al., 1999).

Synthesis and Biological Activity

  • Various studies have been conducted on the synthesis and biological activity of piperazine-linked compounds, including thiazole derivatives. These studies provide insights into the antimicrobial properties of these compounds (Mhaske et al., 2014).

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-2-32-22-13-14-23-24(19-22)33-27(28-23)30-17-15-29(16-18-30)26(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHTFLTWIZXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.